tert-Butyl 3-hydroxybutanoate
Overview
Description
tert-Butyl 3-hydroxybutanoate is an organic compound with the molecular formula C8H16O3. It is a colorless liquid with a sweet taste and an aromatic fruit aroma. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, pesticides, fragrances, and other chemicals .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-hydroxybutanoate interacts with several enzymes, proteins, and other biomolecules. For instance, carbonyl reductases have shown excellent activity for the biosynthesis of similar compounds . The compound can also be catalyzed with AuNPs/Cu,I nanozyme to produce red substances .
Cellular Effects
Similar compounds like tert-butyl hydroquinone (TBHQ) have been found to inhibit neuroinflammation and oxidative stress, playing a neuroprotective role in diseases like Alzheimer’s disease, stroke, depression, and Parkinson’s disease .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and degradation over time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Similar compounds have shown some side effects at high doses .
Metabolic Pathways
Similar compounds like butylated hydroxytoluene (BHT) have been found to be involved in oxidation pathways .
Transport and Distribution
Similar compounds have shown to be transported and distributed within cells .
Subcellular Localization
Similar compounds have shown to be localized in various subcellular compartments .
Preparation Methods
tert-Butyl 3-hydroxybutanoate can be synthesized through various methods. One common method involves the reaction of tert-butyl alcohol with bromobutyric acid to form tert-butyl alcohol butyrate. This intermediate is then reacted with hydrazine hydrate under alkaline conditions to yield this compound . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions, where Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occur in one pot .
Chemical Reactions Analysis
tert-Butyl 3-hydroxybutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide, hydrazine hydrate, and bromobutyric acid. Major products formed from these reactions include tert-butyl alcohol butyrate and this compound .
Scientific Research Applications
tert-Butyl 3-hydroxybutanoate has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is utilized in the study of metabolic pathways and enzyme mechanisms. In medicine, it serves as a precursor for the synthesis of pharmaceutical agents. In industry, it is employed in the production of fragrances, pesticides, and plastic additives .
Comparison with Similar Compounds
tert-Butyl 3-hydroxybutanoate can be compared with other similar compounds such as tert-butyl 4-hydroxybutyrate and tert-butyl acetate. These compounds share similar structural features but differ in their reactivity and applications. For example, tert-butyl 4-hydroxybutyrate is used in the synthesis of different organic compounds, while tert-butyl acetate is commonly used as a solvent .
Properties
IUPAC Name |
tert-butyl 3-hydroxybutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPVFILAHLKSNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338002 | |
Record name | tert-Butyl 3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90435-23-7 | |
Record name | tert-Butyl 3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxybutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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